molecular formula C12H14N4O3 B2699391 6-methyl-2-(morpholin-4-ylcarbonyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 2108716-09-0

6-methyl-2-(morpholin-4-ylcarbonyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No. B2699391
M. Wt: 262.269
InChI Key: FASRWQPUAARYFS-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several synthetic methods have been reported for MMP derivatives. Notably, the assembly of the pyrazolopyridine system plays a crucial role. Researchers have explored diverse strategies, including ring-closure reactions, condensations, and cyclizations. These approaches allow access to MMP derivatives with varying substituents and functional groups .


Molecular Structure Analysis

The molecular structure of MMP reveals its intricate arrangement. The methyl group, morpholine ring, and pyrazolo rings contribute to its overall shape and reactivity. Computational studies and spectroscopic analyses (such as NMR and X-ray crystallography) provide insights into its geometry, bond lengths, and angles .


Chemical Reactions Analysis

MMP participates in various chemical reactions, including nucleophilic substitutions, cyclizations, and transformations of the carbonyl group. Researchers have explored its reactivity toward electrophiles, bases, and metal catalysts. These reactions lead to the synthesis of diverse derivatives with potential biological activities .

Scientific Research Applications

Synthesis and Structural Characterization

Synthesis of Novel Pyrazolo[1,5-a]pyrazin-4(5H)-one Derivatives A series of substituted pyrazolo[1,5-a]pyrazin-4(5H)-one compounds were synthesized using a microwave-assisted, one-step, solvent-free reaction from ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives. This method proved to be efficient, yielding products that showed promising biological activities (Zheng, Shao, Zhao, & Miao, 2011).

Crystal Structures of Unsymmetrical Tetrazine Derivatives The synthesis of two unsymmetrical tetrazine derivatives, including morpholine-containing compounds, was achieved. Their structures were confirmed by single-crystal X-ray diffraction, providing valuable insights into their molecular configurations (Xu, Yang, Jiang, & Ke, 2012).

Biological Applications

Antitubercular and Antifungal Activity Novel 6-(4-substituted aryl)-2-(3,5-dimethyl-1H-pyrazol-1-yl) imidazo[2,1-b][1,3,4] thiadiazole derivatives, synthesized by incorporating morpholine, displayed significant antitubercular and antifungal activities. This demonstrates the compound's potential as a basis for developing new antimicrobial agents (Syed, Ramappa, & Alegaon, 2013).

Cancer Cell Growth Inhibition Compounds derived from pyrazolo[1,5-a]pyrazin-4(5H)-one have been evaluated for their ability to inhibit the growth of A549 and H322 lung cancer cells. The synthesis method and the preliminary biological evaluation highlighted their dosage-dependent inhibitory effects, suggesting potential applications in cancer therapy (Zheng, Shao, Zhao, & Miao, 2011).

Vasorelaxant Properties Compounds related to the structural motif of 6-methyl-2-(morpholin-4-ylcarbonyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, specifically benzofuran-morpholinomethyl-pyrazoline hybrids, have been synthesized and demonstrated significant vasorelaxant properties in isolated rat thoracic aortic rings. This indicates potential applications in cardiovascular research (Hassan, Rahman, Abdel Saleh, & Abdel Jaleel, 2014).

Future Directions

: Smolobochkin, A. V., Gazizov, A. S., Urgenishbay, N. M., Melyashova, A. S., Burilov, A. R., & Pudovik, M. A. (2020)Russ. Chem. Bull., 69, 382. : Dyadyuchenko, L. V., Muraviev, V. S., Dotsenko, V. V., Aksenov, N. A., Aksenova, I. V., & Dmitrieva, I. G. (2021)Russ. Chem. Bull., 70, 1363. : Dotsenko, V. V., Buryi, D. D., Lukina, D. Y., Krivokolysko, S. G., & others. (2020)Russ. Chem. Bull., 69, 1829. : Chen, C., Pan, P., Deng,

properties

IUPAC Name

6-methyl-2-(morpholine-4-carbonyl)-5H-pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3/c1-8-7-16-10(11(17)13-8)6-9(14-16)12(18)15-2-4-19-5-3-15/h6-7H,2-5H2,1H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FASRWQPUAARYFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=CC(=N2)C(=O)N3CCOCC3)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-2-(morpholin-4-ylcarbonyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

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